molecular formula C19H21N5OS2 B2454784 6-methyl-N-[4-(methylsulfanyl)phenyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775543-00-4

6-methyl-N-[4-(methylsulfanyl)phenyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2454784
CAS No.: 1775543-00-4
M. Wt: 399.53
InChI Key: KSFCBBXQLFKRPA-UHFFFAOYSA-N
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Description

6-methyl-N-[4-(methylsulfanyl)phenyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine core, a thiazinan ring, and a methylsulfanyl phenyl group, making it an interesting subject for scientific research.

Properties

IUPAC Name

6-methyl-N-(4-methylsulfanylphenyl)-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS2/c1-13-12-24-17(18(20-13)23-7-9-27-10-8-23)11-16(22-24)19(25)21-14-3-5-15(26-2)6-4-14/h3-6,11-12H,7-10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFCBBXQLFKRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)SC)C(=N1)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[4-(methylsulfanyl)phenyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrazine core, the introduction of the thiazinan ring, and the attachment of the methylsulfanyl phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[4-(methylsulfanyl)phenyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazolo[1,5-a]pyrazine core or the thiazinan ring.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes and interactions, particularly those involving sulfur-containing groups.

    Medicine: The compound’s unique structure suggests potential as a lead compound for drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 6-methyl-N-[4-(methylsulfanyl)phenyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another pyrazole-containing compound with potential biological activity.

    Pyrido[2,3-d]pyrimidine: Known for its antiproliferative and antimicrobial properties.

    Quinoline-2,4-dione: A compound with significant pharmaceutical importance.

Uniqueness

6-methyl-N-[4-(methylsulfanyl)phenyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is unique due to its combination of a pyrazolo[1,5-a]pyrazine core, a thiazinan ring, and a methylsulfanyl phenyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

6-methyl-N-[4-(methylsulfanyl)phenyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide (CAS: 1775543-00-4) is a compound of interest due to its potential therapeutic applications. Its complex structure includes a pyrazolo[1,5-a]pyrazine core, which is known for various biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H21N5OS2C_{19}H_{21}N_{5}OS_{2}, with a molecular weight of 399.5 g/mol. Its structure features a thiomorpholine group and a methylsulfanyl phenyl moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC19H21N5OS2
Molecular Weight399.5 g/mol
CAS Number1775543-00-4

Research indicates that compounds with similar structures often act as kinase inhibitors, targeting specific pathways involved in cell proliferation and survival. The pyrazolo[1,5-a]pyrazine scaffold has been associated with the inhibition of various kinases, including those implicated in cancer progression.

Kinase Inhibition

The compound is hypothesized to interact with the ATP-binding site of kinases, similar to other small molecule inhibitors. This interaction can lead to the modulation of signaling pathways critical for tumor growth and survival. For instance, compounds derived from pyrazolo[1,5-a]pyrazine have shown efficacy against mutant forms of EGFR (Epidermal Growth Factor Receptor), which is often overexpressed in non-small cell lung cancer (NSCLC) .

Biological Activity and Therapeutic Potential

Anticancer Activity
Several studies have evaluated the anticancer properties of pyrazolo[1,5-a]pyrazines. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives similar to our compound have shown IC50 values in the low nanomolar range against multiple cancer types .

Inhibition of Tumor Growth
In vivo studies have indicated that pyrazolo[1,5-a]pyrazines can inhibit tumor growth in xenograft models. The mechanism often involves the induction of apoptosis and inhibition of angiogenesis .

Antimicrobial Properties
Some derivatives have also exhibited antimicrobial activity. For instance, compounds with similar structural motifs have been reported to be effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae . These findings suggest a broader spectrum of biological activity beyond anticancer effects.

Case Studies

  • EGFR Inhibition in NSCLC
    • A study demonstrated that pyrazolo[1,5-a]pyrazines could inhibit both wild-type and mutant forms of EGFR in cell lines derived from NSCLC patients. The compounds showed enhanced potency against the L858R mutant form compared to wild-type receptors.
  • Cytotoxicity Assays
    • Cytotoxicity assays performed on various cancer cell lines revealed that related compounds had IC50 values ranging from 0.1 to 0.5 µM, indicating strong inhibitory effects on cell viability .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions for coupling reactions involving pyrazole and pyrimidine intermediates .
  • Use continuous flow chemistry to enhance reproducibility and scalability while minimizing side reactions .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirm regiochemistry of the pyrazolo[1,5-a]pyrazine core and substituent positions (e.g., thiomorpholine orientation) .
  • High-Resolution Mass Spectrometry (HR-MS) : Verify molecular formula and detect impurities .
  • HPLC-PDA : Assess purity (>95% threshold recommended for biological assays) .

Q. What in vitro assays are suitable for initial biological screening of this compound's bioactivity?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or proteases, given the compound’s heterocyclic pharmacophore. Use fluorogenic substrates for real-time kinetic monitoring .
  • Cell viability assays (e.g., MTT or ATP-luminescence): Screen for antiproliferative activity in cancer cell lines, with IC₅₀ calculations using nonlinear regression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the thiomorpholine and methylsulfanylphenyl groups?

Methodological Answer:

  • Synthesize analogs with modified substituents (e.g., replacing thiomorpholine with morpholine or piperazine) to evaluate effects on target binding and lipophilicity .
  • Use molecular docking to correlate substituent bulk/hydrophobicity with binding pocket occupancy in homology models of kinases .

Q. What computational strategies can predict the binding affinity of this compound with potential protein targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns trajectories to assess stability of key hydrogen bonds (e.g., between the carboxamide group and catalytic lysine residues) .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs with subtle structural variations .

Q. How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Perform meta-analysis with standardized protocols (e.g., uniform cell lines, assay endpoints). Address batch effects via mixed-effects statistical models .
  • Validate compound purity via LC-MS to rule out degradation products as confounding factors .

Q. What strategies are effective in designing analogs with improved pharmacokinetic properties?

Methodological Answer:

  • Prodrug derivatization : Mask the carboxamide group with ester moieties to enhance oral bioavailability .
  • LogP optimization : Introduce polar groups (e.g., hydroxyl or amine) to reduce excessive lipophilicity, guided by QSAR models .

Q. What methodologies validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates after compound treatment .
  • RNA interference (siRNA) : Knock down putative targets and assess rescue of compound-induced phenotypic effects .

Q. How can researchers assess in vivo toxicity and pharmacokinetics of this compound?

Methodological Answer:

  • Rodent toxicity studies : Monitor organ histopathology and serum biomarkers (e.g., ALT, creatinine) after 28-day repeated dosing .
  • LC-MS/MS pharmacokinetics : Quantify plasma half-life (t₁/₂), Cₘₐₓ, and AUC in murine models under IV and oral administration .

Q. How can machine learning optimize reaction conditions for novel derivatives?

Methodological Answer:

  • Train random forest models on historical reaction data (e.g., yields vs. solvent polarity, temperature) to predict optimal conditions for new analogs .
  • Implement active learning loops where experimental results refine computational predictions iteratively .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.